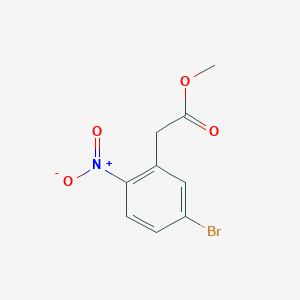
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chemical compound with a unique molecular structure featuring a piperazine ring substituted with carboxyl and benzyloxycarbonyl groups. Known for its significant properties in synthetic chemistry and scientific research, this compound finds applications across diverse fields, including medicinal chemistry, biochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid often begins with the selection of appropriate piperazine derivatives. The process typically involves multiple steps, including:
Nitration of Piperazine: Introduction of nitro groups into the piperazine ring under acidic conditions.
Reduction of Nitro Groups: Conversion of nitro groups to amino groups through catalytic hydrogenation.
Protection of Amino Groups: Conversion to benzyloxycarbonyl groups using benzyl chloroformate under basic conditions.
Industrial Production Methods:
On an industrial scale, the compound can be produced through continuous flow synthesis, optimizing reaction conditions such as temperature, pressure, and solvent to increase yield and purity. Utilizing automated systems reduces human error and ensures consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxycarbonyl groups can be oxidized to yield carboxyl derivatives.
Reduction: Reduction reactions can selectively target the piperazine ring, modifying its electronic properties.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like alkyl halides, with reactions typically occurring under basic or acidic conditions depending on the desired product.
Major Products Formed:
The primary products formed from these reactions can range from piperazine derivatives to compounds with varying degrees of oxidation, reduction, or functional group substitution, tailored for specific applications in research and industry.
Wissenschaftliche Forschungsanwendungen
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is utilized in various research domains:
Chemistry: Employed as a key intermediate in the synthesis of complex organic molecules.
Biology: Used to study the interaction of piperazine derivatives with biological macromolecules.
Medicine: Investigated for potential therapeutic properties and as a building block for drug development.
Industry: Applied in the development of new materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism by which 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. Its piperazine ring can bind to various receptors or enzymes, influencing their activity. The benzyloxycarbonyl groups offer steric hindrance, affecting the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Targets include enzymes like proteases and receptors involved in neurotransmission.
Pathways influenced involve signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other piperazine derivatives, 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid stands out due to the presence of dual benzyloxycarbonyl groups, which enhance its reactivity and functional versatility.
List of Similar Compounds:
2,5-Dihydroxy-1,4-benzoquinone
4-Nitropyridine N-oxide
N-Benzylpiperazine
Hope this deep dive into this compound was helpful! If there's more to explore, let's dig in.
Eigenschaften
IUPAC Name |
3,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)17-18(20(26)28-13-15-7-3-1-4-8-15)23(12-11-22-17)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABDCBWBCYJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678781 | |
| Record name | 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370891-25-1 | |
| Record name | 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)


![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)



